(Z)-Cinnarizine
CAS No.: 750512-44-8
Cat. No.: VC0193183
Molecular Formula: C26H28N2
Molecular Weight: 368.51
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 750512-44-8 |
---|---|
Molecular Formula | C26H28N2 |
Molecular Weight | 368.51 |
IUPAC Name | 1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine |
Standard InChI | InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10- |
SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Identity
(Z)-Cinnarizine is characterized by the molecular formula C26H28N2, with a molecular weight of 368.51 g/mol . The compound's IUPAC name is (Z)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine, and it is identified by the CAS registry number 750512-44-8 . The "Z" designation in its name refers to the stereochemical configuration around the carbon-carbon double bond, where the higher priority groups are on the same side of the double bond.
Physical Properties
(Z)-Cinnarizine exists as a solid at room temperature with an off-white to light yellow appearance . Its solubility profile indicates slight solubility in chloroform and ethyl acetate . Unlike its stereoisomer, the (Z)-configuration gives this molecule distinct conformational properties that influence its physical characteristics and potentially its biological activity.
Structural Characteristics
The compound contains a piperazine ring as its central structural element, with a diphenylmethyl (benzhydryl) group attached to one nitrogen atom and a 3-phenylprop-2-enyl group (with Z configuration at the double bond) attached to the other nitrogen atom. This structural arrangement creates a molecule with specific spatial orientation that differentiates it from the E-isomer.
Analytical Methods and Characterization
Spectroscopic Analysis
Spectroscopic methods play a crucial role in confirming the structure and purity of (Z)-Cinnarizine. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR (one- and two-dimensional), provides detailed information about the structural framework and stereochemical configuration of the molecule . These techniques are particularly valuable for distinguishing between the Z and E isomers.
Additional Analytical Techniques
Infrared spectroscopy and mass spectrometry are complementary techniques used for structural elucidation and confirmation of (Z)-Cinnarizine . Mass spectral analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure, while infrared spectroscopy identifies the functional groups present in the molecule.
Derivatives and Related Compounds
(Z)-Cinnarizine-d8
A significant derivative of (Z)-Cinnarizine is its deuterated form, (Z)-Cinnarizine-d8, which has eight deuterium atoms incorporated into the piperazine ring. This compound is characterized by the molecular formula C26H20D8N2 and a molecular weight of 376.6 g/mol . The IUPAC name for this derivative is 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine . This deuterated variant is primarily used as an analytical standard in research and pharmaceutical analysis.
(Z)-Cinnarizine-D8 Dihydrochloride
Another important derivative is (Z)-Cinnarizine-D8 Dihydrochloride, which has the molecular formula C26D8H20N2·2HCl and a molecular weight of 449.485 g/mol . This salt form has enhanced water solubility compared to the free base form, making it potentially more suitable for certain pharmaceutical applications and analytical methods. It is classified as a stable isotope-labeled compound and is typically produced on demand for specialized research purposes .
Comparative Properties
Table 1: Comparative Properties of (Z)-Cinnarizine and Its Derivatives
Property | (Z)-Cinnarizine | (Z)-Cinnarizine-d8 | (Z)-Cinnarizine-D8 Dihydrochloride |
---|---|---|---|
Molecular Formula | C26H28N2 | C26H20D8N2 | C26D8H20N2·2HCl |
Molecular Weight (g/mol) | 368.51 | 376.6 | 449.485 |
CAS Number | 750512-44-8 | 1185242-27-6 | Not specified in sources |
Physical State | Solid | Not specified | Not specified |
Color | Off-white to light yellow | Not specified | Not specified |
Primary Use | Pharmaceutical research | Analytical standard | Research and analysis |
Pharmacological Properties
Mechanism of Action
Based on the general properties of cinnarizine, of which (Z)-Cinnarizine is a stereoisomer, this compound likely exhibits antihistaminic, antiserotonergic, antidopaminergic, and calcium channel-blocking activities . The stereochemical configuration (Z-isomer) may influence the binding affinity to receptor sites and potentially alter its pharmacological profile compared to other isomers.
Research Applications
Analytical Standards
The deuterated variants of (Z)-Cinnarizine, particularly (Z)-Cinnarizine-d8, serve as valuable analytical standards in pharmaceutical research and quality control. These compounds are essential for quantitative analysis using mass spectrometry, where the deuterated internal standards allow for accurate quantification of the non-deuterated analyte in biological samples .
Structure-Activity Studies
(Z)-Cinnarizine represents an important structural variant for investigating the relationship between stereochemical configuration and biological activity in piperazine derivatives. Comparative studies between Z and E isomers can provide valuable insights into the structural requirements for optimal pharmacological effects.
Future Research Directions
Comparative Efficacy Studies
Future research could focus on comparing the pharmacological efficacy of (Z)-Cinnarizine with its stereoisomers to determine if the Z-configuration confers any advantages in terms of potency, selectivity, or reduced side effects. Such studies would contribute valuable information to the structure-activity relationship of cinnarizine derivatives.
Advanced Analytical Methods
Development of more sensitive and specific analytical methods for detecting and quantifying (Z)-Cinnarizine in complex matrices would benefit pharmaceutical research and quality control. The deuterated standards already available provide a foundation for such methodological advancements.
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